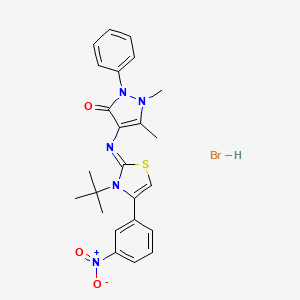![molecular formula C17H20FN3O2 B2993141 1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide CAS No. 2097930-62-4](/img/structure/B2993141.png)
1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, is a site of potential reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the types of intermolecular forces it can participate in .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, including compounds structurally related to 1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide, provides insights into the geometric parameters and intramolecular interactions within such molecules. These compounds exhibit specific conformations and intramolecular hydrogen bonding that could influence their biological activity and interaction with biological targets (Köysal et al., 2005).
PET Radioligand Development
Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides has shown the potential of fluorine-containing compounds as PET radioligands. Such compounds, through specific structural modifications, demonstrate high affinity for neurological receptors, making them suitable for studying neuropsychiatric disorders using PET imaging (García et al., 2014).
Fluorinated Derivatives for Neurological Imaging
The synthesis and evaluation of fluorinated derivatives of WAY 100635, which share structural similarities with the compound , highlight the role of fluorine in enhancing the properties of neurological imaging agents. These studies provide a foundation for the development of novel compounds with improved imaging capabilities, aiding in the understanding of receptor distributions and functions within the brain (Lang et al., 1999).
Nucleophilic Fluorination in Radiotracer Synthesis
The synthesis of radiolabeled compounds through nucleophilic displacement of halides by fluorides, as demonstrated in the preparation of CB1 cannabinoid receptor radiotracers, exemplifies the utility of fluorine in the development of diagnostic tools. Such methodologies can potentially be applied to the synthesis of analogs of this compound for imaging purposes (Katoch-Rouse & Horti, 2003).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrazole-containing compounds, it may bind to its target protein and modulate its activity .
Biochemical Pathways
Pyrazole-containing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with similar structure, amg 337, has been reported to have desirable preclinical pharmacokinetics .
Result of Action
Some pyrazole-containing compounds have been reported to have antileishmanial and antimalarial activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-2-14(3-5-15)17(6-7-17)16(22)19-9-12-23-13-11-21-10-1-8-20-21/h1-5,8,10H,6-7,9,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURADDSAWGSVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B2993058.png)

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)
![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)
![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
